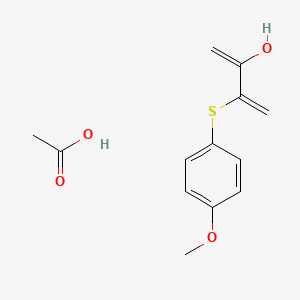
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is an organic compound with a complex structure that includes both acetic acid and a sulfanyl group attached to a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with butadiene under controlled conditions to form the sulfanylbutadiene intermediate. This intermediate is then subjected to further reactions with acetic acid derivatives to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the butadiene moiety can be reduced to single bonds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the butadiene moiety can result in saturated hydrocarbons.
Scientific Research Applications
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The butadiene moiety can also participate in various chemical reactions within biological systems, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: A compound with a similar methoxyphenyl group but lacking the sulfanyl and butadiene moieties.
Phenylbutadiene: A compound with a similar butadiene moiety but lacking the methoxyphenyl and sulfanyl groups.
Uniqueness
Acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65174-13-2 |
|---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
acetic acid;3-(4-methoxyphenyl)sulfanylbuta-1,3-dien-2-ol |
InChI |
InChI=1S/C11H12O2S.C2H4O2/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11;1-2(3)4/h4-7,12H,1-2H2,3H3;1H3,(H,3,4) |
InChI Key |
QBYZHOXTACYDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)SC(=C)C(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















